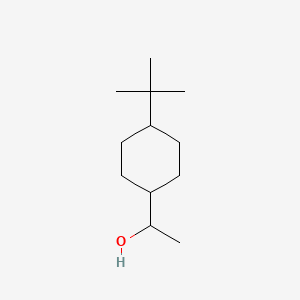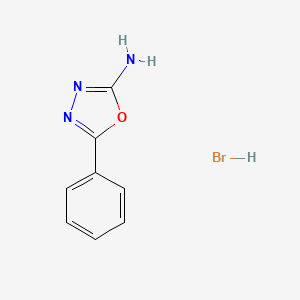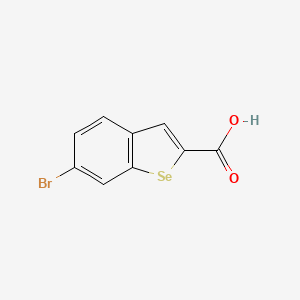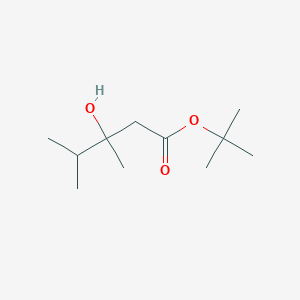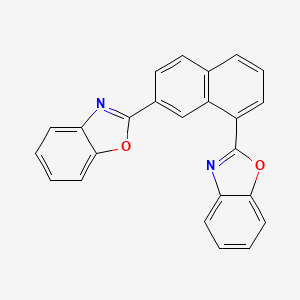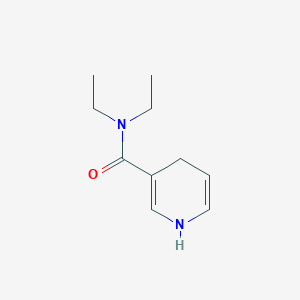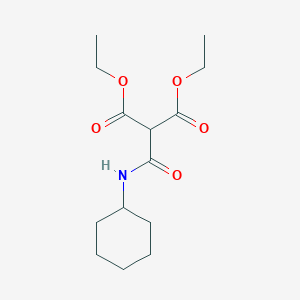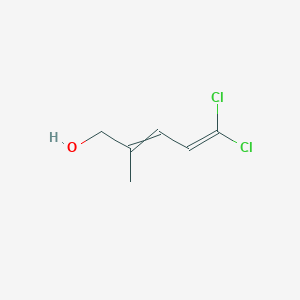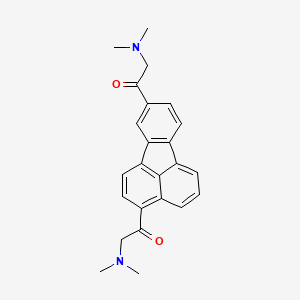
Ethanone, 1,1'-(3,9-fluoranthenediyl)bis[2-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- is a complex organic compound known for its unique structure and properties It is characterized by the presence of a fluoranthene core with two ethanone groups attached to it, each bearing a dimethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- typically involves multi-step organic reactions. One common method includes the reaction of fluoranthene with ethanone derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It finds applications in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other industrially relevant compounds
Mécanisme D'action
The mechanism by which Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1,1’-(1,3-phenylene)bis-: This compound has a similar structure but with a phenylene core instead of a fluoranthene core.
Ethanone, 1,1’-(2,8-dibenzofurandiyl)bis[2-(dimethylamino)-: Another similar compound with a dibenzofuran core.
Uniqueness
Ethanone, 1,1’-(3,9-fluoranthenediyl)bis[2-(dimethylamino)- is unique due to its fluoranthene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
63908-06-5 |
|---|---|
Formule moléculaire |
C24H24N2O2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-(dimethylamino)-1-[4-[2-(dimethylamino)acetyl]fluoranthen-8-yl]ethanone |
InChI |
InChI=1S/C24H24N2O2/c1-25(2)13-22(27)15-8-9-16-18-6-5-7-19-17(23(28)14-26(3)4)10-11-20(24(18)19)21(16)12-15/h5-12H,13-14H2,1-4H3 |
Clé InChI |
QCHHDVXUCJUNJK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C(C=CC2=C43)C(=O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



